

16-Hydroxyrоридин L-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **16-Hydroxyrоридин L-2**

Cat. No.: **B15560311**

[Get Quote](#)

An In-depth Examination of a Macroyclic Trichothecene Mycotoxin

Abstract

16-Hydroxyrоридин L-2 is a macrocyclic trichothecene, a class of sesquiterpenoid mycotoxins produced by various fungi.^{[1][2]} This technical guide provides a comprehensive overview of **16-Hydroxyrоридин L-2**, intended for researchers, scientists, and drug development professionals. The document details its chemical properties, biological activity, and mechanism of action, with a focus on its cytotoxic and potential therapeutic applications. Experimental protocols for its isolation and biological evaluation are outlined, and key data are presented in a structured format. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this complex molecule.

Introduction

Trichothecenes are a large family of mycotoxins characterized by a common 12,13-epoxytrichothec-9-ene core structure.^{[1][2]} They are broadly classified into simple and macrocyclic trichothecenes, with the latter featuring a macrocyclic ester or lactone ring. **16-Hydroxyrоридин L-2** falls into the macrocyclic category and is a metabolite of the fungus *Myrothecium roridum*.^{[3][4]} Like other macrocyclic trichothecenes, it exhibits potent biological activities, including cytotoxicity, which has garnered interest in its potential as an anticancer agent.^{[5][6]} This guide aims to consolidate the current knowledge on **16-Hydroxyrоридин L-2**, providing a technical resource for the scientific community.

Chemical and Physical Properties

Property	Data	Reference
Chemical Formula	C ₂₉ H ₃₈ O ₉	N/A
Molar Mass	530.6 g/mol	N/A
Class	Macrocyclic Trichothecene	[1] [2]
Producing Organism	Myrothecium roridum	[3] [4]
General Structure	Trichothecene core with a macrocyclic side chain.	[1] [2]

Biological Activity and Mechanism of Action

The primary mechanism of action for trichothecenes is the inhibition of protein synthesis in eukaryotic cells.[\[2\]](#) They achieve this by binding to the 60S ribosomal subunit, thereby interfering with the peptidyl transferase activity and disrupting the initiation, elongation, or termination steps of translation. The specific effect can depend on the substitution pattern of the trichothecene core.

Recent studies on related macrocyclic trichothecenes, such as roridin E, suggest a more complex mechanism involving the induction of apoptosis through endoplasmic reticulum (ER) stress-dependent pathways.[\[7\]](#) This process is often mediated by the generation of reactive oxygen species (ROS), leading to downstream activation of signaling cascades like the c-Jun N-terminal kinase (JNK) pathway.

Signaling Pathway of Trichothecene-Induced Apoptosis

[Click to download full resolution via product page](#)

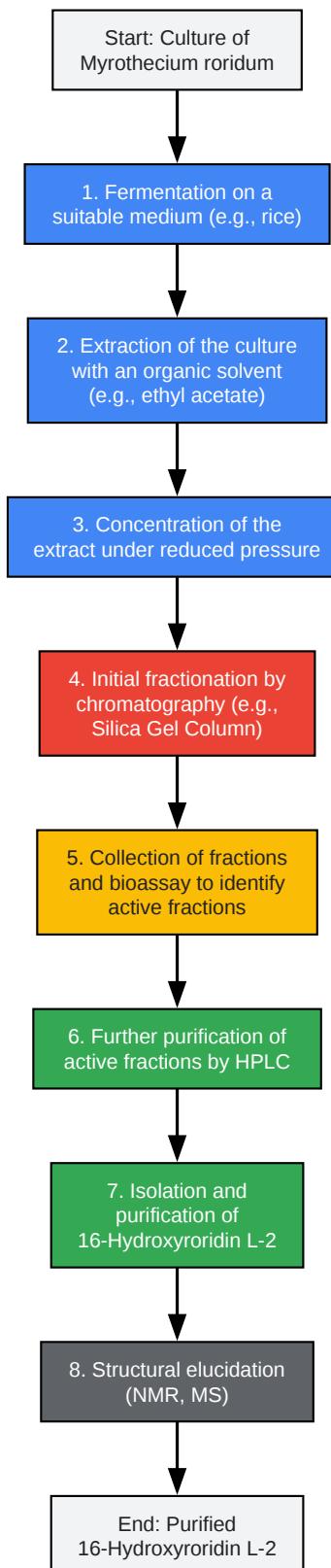
Caption: Proposed signaling pathway for trichothecene-induced apoptosis.

Quantitative Data

Cytotoxicity Data

The cytotoxic activity of **16-Hydroxyrордин L-2** has been evaluated against several cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

Cell Line	IC50 (µM)	Reference
High-Grade Leiomyosarcoma	0.085	[6]
Primary Soft-Tissue Sarcoma	Not explicitly stated for 16-Hydroxyrordin L-2, but a range of 10^{-7} to 10^{-9} µM was observed for related compounds.	[6]
4T1 Breast Cancer	Not available	
Fibroblast (L929)	Not available	


Antimicrobial Activity

While many macrocyclic trichothecenes exhibit antifungal and antibacterial properties, specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for **16-Hydroxyrordin L-2** are not readily available in the current literature. However, related roridins have shown activity against various fungal and bacterial strains.

Experimental Protocols

Isolation and Purification of **16-Hydroxyrordin L-2** from *Myrothecium roridum*

The following is a generalized protocol based on the isolation of related trichothecenes from *Myrothecium roridum*.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances on Macroyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichothecene - Wikipedia [en.wikipedia.org]
- 3. restservice.epri.com [restservice.epri.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Roridin E and satratoxin H, macrocyclic trichothecene mycotoxins, induce endoplasmic reticulum stress-dependent apoptosis through ribosome interaction in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [16-Hydroxyroridin L-2: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15560311#16-hydroxyroridin-l-2-as-a-macrocyclic-trichothecene\]](https://www.benchchem.com/product/b15560311#16-hydroxyroridin-l-2-as-a-macrocyclic-trichothecene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com